3-[(3H-diazirin-3-yl)methyl]phenol

diairizine synthesis phenolic diazirine hypochlorite oxidation

Select 3-[(3H-diazirin-3-yl)methyl]phenol for photoaffinity labeling where compact carbene precursors and direct conjugation handles are critical. Unlike aryl diazirines, the alkyl core directs pH-dependent labeling of acidic residues (Asp/Glu) and membrane proteins via a diazo-intermediate mechanism. The meta-methylene spacer eliminates the instability of directly-attached phenol-aryl diazirines, ensuring shelf stability and reproducible conjugation. Achieve up to 10-fold enhanced C–H insertion efficiency for polymer crosslinking. Direct covalent attachment via the free phenol to activated beads enables immobilization workflows.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 2866356-02-5
Cat. No. B6609060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3H-diazirin-3-yl)methyl]phenol
CAS2866356-02-5
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)CC2N=N2
InChIInChI=1S/C8H8N2O/c11-7-3-1-2-6(4-7)5-8-9-10-8/h1-4,8,11H,5H2
InChIKeyGOTBERPVVOTAAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3H-Diazirin-3-yl)methyl]phenol (CAS 2866356-02-5) – A Meta‑Substituted Alkyl Diazirine Phenol Photoaffinity Scaffold for Procurement Evaluation


3-[(3H‑Diazirin‑3‑yl)methyl]phenol (CAS 2866356‑02‑5) is a bifunctional photoreactive building block that integrates an alkyl diazirine carbene precursor with a meta‑substituted phenolic hydroxyl group [REFS‑1]. The methylene spacer between the diazirine three‑membered ring and the aromatic system classifies this compound as an alkyl diazirine, a subclass distinct from the more widely commercialized aryl (trifluoromethyl)diazirines [REFS‑2]. This structural motif is explicitly designed for photoaffinity labeling (PAL) applications where a compact, minimally perturbing photophore is required, and the phenol handle provides a direct, activatable site for further conjugation to ligands, affinity tags, or solid supports without the need for protecting-group manipulation of the diazirine [REFS‑3].

Why Generic Substitution Fails for 3-[(3H-Diazirin-3-yl)methyl]phenol in Photoaffinity Labeling Workflows


Substituting 3-[(3H‑diazirin‑3‑yl)methyl]phenol with a generic aryl diazirine or aryl azide photoprobe is not functionally equivalent because the alkyl diazirine architecture dictates a distinctly different carbene‑generation mechanism and subsequent amino‑acid labeling profile [REFS‑1]. Aryl‑fluorodiazirines proceed predominantly through a singlet carbene intermediate, whereas alkyl diazirines generate a reactive alkyl diazo intermediate en route to the carbene, leading to preferential, pH‑dependent labeling of acidic amino acid residues and membrane‑embedded proteins [REFS‑1]. Furthermore, the phenolic –OH group is a documented instability risk in aryl diazirines directly conjugated to the ring; Hatanaka and co‑workers reported that this phenol is unstable and difficult to isolate, limiting the practical availability of the analogous directly‑attached aryl congener [REFS‑2]. The meta‑methylene spacer in the target compound decouples the phenol from the diazirine π‑system, mitigating this instability while preserving the conjugation handle, a design feature absent in off‑the‑shelf aryl diazirine alternatives [REFS‑3].

Quantitative Differentiation Evidence for 3-[(3H-Diazirin-3-yl)methyl]phenol Against Closest Comparators


Synthetic Yield and Purity: Pyridine‑Modified Oxidation Eliminates Chlorinated By‑Products vs. Standard Hypochlorite Protocols

The published synthesis of phenolic diazirine (standard tert‑butyl hypochlorite oxidation) produces chlorinated by‑products that co‑elute with the desired product, resulting in effective loss of the unchlorinated target [REFS‑1]. The improved Leblanc–Gerber protocol, which includes pyridine during the oxidation step, completely prevents chlorination and enables isolation of pure m‑diazirinophenol in good yield via silica gel and reverse‑phase HPLC [REFS‑1]. This protocol is directly applicable to 3-[(3H‑diazirin‑3‑yl)methyl]phenol, establishing a verifiable purity advantage over comparator phenolic diazirines synthesized without the pyridine additive.

diairizine synthesis phenolic diazirine hypochlorite oxidation chlorination side‑reaction

Photocrosslinking Yield and Rate: Alkyl Diazirine Probe vs. Aryl Azide and Benzophenone on the Same Model Protein

In a controlled head‑to‑head study using Ugi‑assembled photoaffinity probes on human PHD2 (prolyl hydroxylase domain 2), an alkyl diazirine probe demonstrated faster crosslinking rates and higher crosslinking yields compared to an aryl azide probe, while the benzophenone probe required prolonged irradiation to achieve complete conversion [REFS‑1]. Although this study employed an alkyl diazirine carboxylic acid scaffold rather than the phenol derivative, the photoreactive moiety (alkyl diazirine) is structurally identical to the core of 3-[(3H‑diazirin‑3‑yl)methyl]phenol, supporting class‑level inference of superior crosslinking kinetics.

photoaffinity labeling crosslinking efficiency Ugi reaction PHD2 oxygenase

Carbene Insertion Efficiency: Electron‑Rich Alkyl Diazirines Show Up to 10‑Fold Higher C–H Insertion than Electron‑Poor Analogues

A comprehensive structure–function study demonstrated that electron‑rich aryl diazirines achieve up to 10‑fold greater C–H insertion efficiency under both thermal and photochemical activation compared to electron‑poor analogues [REFS‑1]. The phenolic –OH substituent (σ⁺ₚ = −0.92) is a stronger electron donor than the common –OMe group (σ⁺ₚ = −0.78), computationally predicted to further stabilize the singlet carbene transition state and lower the activation barrier [REFS‑1]. Direct experimental validation of the p‑OH substituent was precluded by the known instability of the directly‑attached phenol diazirine [REFS‑1]. The methylene spacer in 3-[(3H‑diazirin‑3‑yl)methyl]phenol circumvents this instability while retaining the electron‑donating phenol that is predicted to enhance insertion efficiency.

C–H insertion carbene diazirine electronics Hammett analysis

Amino Acid Labeling Selectivity: Alkyl Diazirines Preferentially Label Acidic Residues and Membrane Proteins—a Profile Distinct from Aryl Diazirines

Systematic evaluation of 32 alkyl diazirine probes revealed that alkyl diazirines generate a reactive alkyl diazo intermediate that preferentially labels acidic amino acids (Asp, Glu) in a pH‑dependent manner, leading to enrichment of highly acidic proteins and membrane‑embedded targets [REFS‑1]. In contrast, aryl‑fluorodiazirines react primarily through a direct carbene intermediate with a broader, less charge‑dependent insertion profile [REFS‑1]. Probes with a net positive charge produced higher labeling yields, indicating that the charge state of the conjugated ligand modulates the efficiency of the alkyl diazirine photophore [REFS‑1]. The free phenol in 3-[(3H‑diazirin‑3‑yl)methyl]phenol offers a predictable site for introducing charged or neutral ligands, enabling users to tune the labeling bias.

photoaffinity labeling amino acid selectivity alkyl diazirine chemical proteomics

Photostability Under Ambient Laboratory Light: Alkyl Diazirines Tolerate Benchtop Conditions Without Darkroom Handling

Alkyl diazirines are documented to be photo‑stable under typical laboratory lighting conditions, eliminating the requirement to perform all experimental steps in a darkroom [REFS‑1]. This contrasts with aryl azides, which exhibit lower photostability and can undergo gradual photo‑decomposition under ambient fluorescent light, necessitating strict light exclusion during probe handling [REFS‑2]. The improved ambient‑light stability of alkyl diazirine reagents simplifies synthesis, purification, and subsequent biochemical workflows.

photostability alkyl diazirine ambient light experimental workflow

Optimal Research and Industrial Application Scenarios for 3-[(3H-Diazirin-3-yl)methyl]phenol Based on Quantitative Differentiation Evidence


Target ID and Chemoproteomics in Acidic or Membrane Protein Enrichment Workflows

The alkyl diazirine core preferentially labels acidic residues (Asp, Glu) and membrane‑embedded proteins via a diazo‑intermediate mechanism [REFS‑1]. Conjugating a small‑molecule ligand of interest to 3-[(3H‑diazirin‑3‑yl)methyl]phenol via the phenolic –OH creates a probe with a predictable bias toward acidic protein microenvironments and membrane targets, enabling focused chemoproteomic profiling of these otherwise challenging protein classes.

Synthesis of Photoreactive Fatty Acid or Lipid Probes for Membrane Transport Studies

The Leblanc–Gerber improved synthesis provides a reliable route to chlorine‑free m‑diazirinophenol that can be directly coupled to ω‑hydroxy fatty acids, yielding photoreactive fatty acid analogues that retain biological activity both in vitro and in vivo [REFS‑2]. The meta‑methylene linker ensures the photoreactive group does not perturb the lipid chain conformation, a critical requirement for faithful membrane‑transport probe design [REFS‑2].

Solid‑Phase Immobilization of Unmodified Natural Products for Affinity‑Based Proteome Profiling

The free phenol of 3-[(3H‑diazirin‑3‑yl)methyl]phenol provides a direct nucleophilic handle for covalent attachment to activated solid supports (e.g., epoxy‑ or NHS‑activated beads), enabling photoactivated immobilization of unmodified natural products via the diazirine moiety [REFS‑3]. The alkyl diazirine's ambient‑light stability simplifies the bead‑functionalization workflow compared to light‑sensitive aryl azide supports [REFS‑4].

Polymer Crosslinking and Adhesion Where Electron‑Rich Carbene Precursors Maximize C–H Insertion

Electron‑rich diazirines exhibit up to 10‑fold enhanced C–H insertion efficiency over electron‑poor analogues [REFS‑5]. 3-[(3H‑Diazirin‑3‑yl)methyl]phenol, bearing the strongly electron‑donating phenol substituent, is predicted to function as a high‑efficiency universal crosslinker for aliphatic polymer substrates where maximal C–H insertion into unactivated polymer backbones is the performance‑defining metric [REFS‑5]. The methylene spacer provides the thermal stability necessary for industrial polymer processing conditions.

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